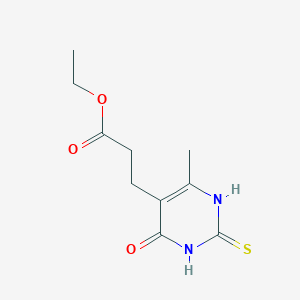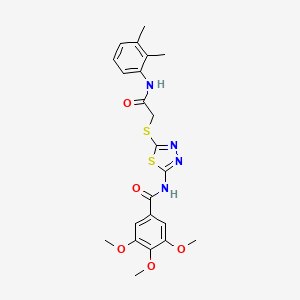
6-(4-Ethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Ethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyridazinone derivative that has been synthesized using various methods.
Scientific Research Applications
Structural and Electronic Properties
Research into similar compounds, such as substituted 3-tertiary-amino-6-aryl-pyridazines, has provided insights into their structural and electronic properties. X-ray diffraction studies suggest a limited inclination of the phenyl ring when ortho-substituted, with a notable delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. This structural configuration suggests critical orientations for the piperidine-like group due to this delocalization, offering potential applications in the design of compounds with specific electronic properties (Georges et al., 1989).
Synthesis and Biological Activities
A diverse range of substituted pyridine derivatives, prepared from precursors such as 2-chloro-6-ethoxy-4-acetylpyridine, have shown significant analgesic and antiparkinsonian activities. These activities are comparable to those of established drugs like Valdecoxib® and Benzatropine®, highlighting the therapeutic potential of these compounds in treating pain and Parkinson's disease (Amr et al., 2008).
Antibacterial Applications
The synthesis of novel thieno[2,3-c]pyridazines has demonstrated effective antibacterial activities. Starting materials such as 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine have been utilized to produce compounds that show significant inhibition against various bacterial strains, suggesting a potential for the development of new antibacterial agents (Al-Kamali et al., 2014).
Herbicidal and Insecticidal Applications
Research into pyridazine derivatives has also extended into the agricultural sector, where novel compounds exhibit strong herbicidal and insecticidal activities. For example, 4-(3-trifluoromethylphenyl)pyridazine derivatives have shown significant efficacy in bleaching and controlling weeds, with certain compounds demonstrating herbicidal activities comparable or superior to commercial products against dicotyledonous plants. This highlights the potential of such compounds in developing new agricultural chemicals (Xu et al., 2008).
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-17-8-6-16(7-9-17)18-10-11-19(23)22(20-18)15-14-21-12-4-3-5-13-21/h6-11H,2-5,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOIUJNXFUSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2935187.png)
![(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol](/img/structure/B2935188.png)
![(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2935192.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2935196.png)
![3-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole](/img/structure/B2935197.png)


![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935203.png)


